3,5-bis(2,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-1H-pyrazole
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Overview
Description
3,5-bis(2,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of methoxy groups on the phenyl rings and a methoxybenzyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(2,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-1H-pyrazole typically involves the condensation of appropriate hydrazines with 1,3-diketones or β-ketoesters. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction may also require a catalyst, such as an acid or base, to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(2,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of dyes, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-bis(2,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-1H-pyrazole would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it may bind to the receptor and modulate its activity.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole: Lacks the methoxybenzyl group.
1-(3-methoxybenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the methoxy groups on the phenyl rings.
Uniqueness
The presence of multiple methoxy groups and a methoxybenzyl group in 3,5-bis(2,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-1H-pyrazole may confer unique chemical and biological properties, such as increased solubility, altered reactivity, or enhanced binding affinity to biological targets.
Properties
Molecular Formula |
C27H28N2O5 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
3,5-bis(2,4-dimethoxyphenyl)-1-[(3-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C27H28N2O5/c1-30-19-8-6-7-18(13-19)17-29-25(23-12-10-21(32-3)15-27(23)34-5)16-24(28-29)22-11-9-20(31-2)14-26(22)33-4/h6-16H,17H2,1-5H3 |
InChI Key |
OKVFJYGIMDKZDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NN2CC3=CC(=CC=C3)OC)C4=C(C=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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